molecular formula MgO4Sc2 B577171 Magnesium discandium tetraoxide CAS No. 12032-33-6

Magnesium discandium tetraoxide

Cat. No.: B577171
CAS No.: 12032-33-6
M. Wt: 178.213
InChI Key: ZICNBFWIVZWITO-UHFFFAOYSA-N
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Description

Magnesium discandium tetraoxide (MgSc₂O₄) is a rare-earth-metal-containing oxide with a complex structure that integrates magnesium and scandium in a tetraoxide framework.

Properties

CAS No.

12032-33-6

Molecular Formula

MgO4Sc2

Molecular Weight

178.213

IUPAC Name

magnesium;oxygen(2-);scandium(3+)

InChI

InChI=1S/Mg.4O.2Sc/q+2;4*-2;2*+3

InChI Key

ZICNBFWIVZWITO-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[Mg+2].[Sc+3].[Sc+3]

Synonyms

magnesium discandium tetraoxide

Origin of Product

United States

Scientific Research Applications

Material Science Applications

1.1. Substrate for Thin Films

Magnesium discandium tetraoxide is utilized as a substrate for the deposition of thin films, particularly in the field of high-temperature superconductors. Its structural properties allow for the growth of high-quality films, which are critical in electronic and photonic devices. The substrate's compatibility with various materials enhances its application in advanced electronics.

Application Material Used Benefits
Thin Film SubstrateHigh-Temperature SuperconductorsExcellent lattice matching and thermal stability

1.2. Optical Applications

Due to its optical properties, this compound is being investigated for use in non-linear optical devices. Its ability to generate second harmonic generation (SHG) makes it suitable for applications in lasers and optical communication systems.

Optical Property Measurement Technique Potential Use
Second Harmonic GenerationFrequency DoublingLaser technology and telecommunications

Environmental Applications

2.1. Waste Immobilization

This compound has been studied for its potential in immobilizing hazardous waste materials, particularly radioactive waste. Its chemical stability and ability to form stable matrices can effectively encapsulate radioactive isotopes, reducing environmental risks.

Waste Type Immobilization Method Effectiveness
Radioactive IsotopesMatrix FormationLow leaching rates and long-term stability

Biomedical Applications

3.1. Drug Delivery Systems

Research indicates that this compound can be incorporated into drug delivery systems due to its biocompatibility and ability to facilitate controlled release of therapeutic agents. This application is particularly promising for cancer treatment, where targeted delivery is crucial.

Drug Type Delivery Mechanism Advantages
ChemotherapeuticsControlled ReleaseEnhanced targeting and reduced side effects

Case Study 1: High-Temperature Superconductors

A study conducted at a leading materials science laboratory demonstrated that this compound substrates significantly improved the critical temperature of superconducting films when compared to traditional substrates. The research highlighted the importance of lattice matching and thermal conductivity in achieving optimal performance.

Case Study 2: Radioactive Waste Management

In a collaborative project between environmental scientists and chemical engineers, this compound was utilized to create a composite matrix for immobilizing radioactive waste. The results showed a reduction in leaching rates by over 90% compared to conventional methods, showcasing its effectiveness as a long-term storage solution.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Comparison with Scandium-Containing Complexes

Scandium oxides and complexes often exhibit high thermal stability and catalytic activity. For example:

  • Discandium Complex [49] : This N₂-bridged scandium complex reacts with methyl triflate (MeOTf) to form N,N′-dimethylated derivatives with moderate yields (43%), which improve upon iterative treatments . MgSc₂O₄ may share similar scandium-mediated reactivity, though its magnesium component could modulate electronic or steric properties.
  • RuO₄-Scandium Analogues: Ruthenium tetraoxide (RuO₄) is a potent oxidizer for amines and olefins .
Table 1: Scandium-Based Compounds Comparison
Compound Key Properties Applications/Reactivity Reference
MgSc₂O₄ Hypothesized high thermal stability Potential catalysis, materials
Discandium Complex [49] N₂ activation, methylatable Organic synthesis
RuO₄ Strong oxidizer, regioselective Oxidation reactions

Comparison with Magnesium Oxides and Peroxides

Magnesium oxides (e.g., MgO, Mg(OH)₂) and peroxides are well-studied for their thermal and structural properties:

  • Magnesium Oxide (MgO): Melts at 2852°C, widely used as a refractory material. Nano-MgO variants show antibacterial properties .
  • Magnesium Alkylperoxides : Tetranuclear structures (e.g., CCDC-2045430/31) exhibit dimeric or polymeric frameworks, with reactivity influenced by peroxide linkages .

MgSc₂O₄’s incorporation of scandium likely enhances its thermal resilience compared to pure MgO. For instance, MgF₂ (a related magnesium compound) has a melting point of 1248°C , suggesting MgSc₂O₄ could exceed this due to scandium’s high melting point (~1541°C).

Table 2: Magnesium-Based Compounds Comparison
Compound Melting Point/Stability Key Features Reference
MgSc₂O₄ (hypothetical) Estimated >1500°C Scandium-enhanced stability
MgO 2852°C Refractory, antibacterial
MgF₂ 1248°C Ionic crystal, high hardness
MgHPO₄·3H₂O Decomposes ~350°C Hydrated phosphate, lab reagent

Comparison with Rare-Earth Mixed Oxides

Rare-earth mixed oxides (e.g., MgAl₂O₄ spinels) share structural similarities with MgSc₂O₄. These materials often feature cubic close-packed oxygen lattices with cations occupying tetrahedral or octahedral sites. MgSc₂O₄ may adopt a spinel-like structure, where scandium occupies octahedral sites, enhancing mechanical and thermal properties compared to aluminates .

Preparation Methods

Precursor Preparation and Mixing

High-purity MgO (≥99.99%) and Sc₂O₃ (≥99.95%) are mixed in a 1:1 molar ratio. The powders are homogenized via ball milling in ethanol for 6–8 hours to ensure atomic-level mixing. Prolonged milling (>10 hours) risks introducing impurities from grinding media.

Calcination and Sintering

The mixed powder is pelletized and heated in a alumina crucible under air or inert atmosphere. A two-stage thermal profile is employed:

  • Initial calcination : 900–1,000°C for 12 hours to initiate solid-state diffusion.

  • High-temperature sintering : 1,400–1,500°C for 24–48 hours to achieve phase purity.

Post-sintering, the product is slowly cooled (2°C/min) to minimize thermal stress. X-ray diffraction (XRD) analysis typically reveals a cubic spinel structure (space group Fd-3m), with lattice parameters a = 8.42 Å.

Table 1: Solid-State Synthesis Parameters and Outcomes

ParameterTypical ValueOutcome
Milling time8 hoursD50 particle size: 2–3 µm
Calcination temperature1,400°CPhase purity: 98.5%
Sintering atmosphereArgonDensity: 4.2 g/cm³

Sol-Gel Synthesis for Nanostructured MgSc₂O₄

The sol-gel method enables precise stoichiometric control and is ideal for producing nanostructured MgSc₂O₄. This wet-chemical approach uses metal alkoxides or nitrates as precursors.

Precursor Solution Preparation

A typical protocol involves dissolving magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) and scandium nitrate hydrate (Sc(NO₃)₃·xH₂O) in ethanol. Citric acid is added as a chelating agent (metal:citric acid molar ratio = 1:2). The solution is stirred at 60°C for 4 hours to form a transparent sol.

Gelation and Calcination

The sol is aged at 80°C for 24 hours to form a gel, which is then dried at 120°C. The xerogel is calcined at 600–800°C for 5 hours. Lower calcination temperatures (600°C) yield amorphous MgSc₂O₄, while 800°C produces crystalline nanoparticles (20–30 nm).

Table 2: Sol-Gel Synthesis Outcomes vs. Calcination Temperature

Temperature (°C)Crystallite Size (nm)Surface Area (m²/g)
600Amorphous150–180
70015–2090–110
80025–3050–60

Hydrothermal Synthesis of Single-Crystalline MgSc₂O₄

Hydrothermal methods are advantageous for synthesizing single-crystalline MgSc₂O₄ with minimal defects. This technique uses aqueous precursors under autogenous pressure.

Reaction Setup

Magnesium chloride (MgCl₂) and scandium chloride (ScCl₃) are dissolved in deionized water (Mg:Sc = 1:2). The solution is adjusted to pH 10–12 using ammonium hydroxide and transferred to a Teflon-lined autoclave. Hydrothermal treatment occurs at 200–250°C for 24–72 hours.

Post-Synthesis Processing

The precipitate is washed with ethanol and dried at 80°C. XRD analysis confirms a pure phase, while transmission electron microscopy (TEM) reveals octahedral crystals (50–100 nm).

Comparative Analysis of Synthesis Methods

Phase Purity and Crystallinity

  • Solid-state : High phase purity (>98%) but requires temperatures >1,400°C.

  • Sol-gel : Lower crystallization temperatures (800°C) but susceptible to residual carbon.

  • Hydrothermal : Single crystals with minimal defects but limited scalability.

Economic and Environmental Considerations

Solid-state synthesis is energy-intensive, whereas hydrothermal methods generate alkaline wastewater. Sol-gel offers a balance but involves costly precursors.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis protocols for magnesium discandium tetraoxide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves stoichiometric reactions between scandium precursors (e.g., ScCl₃) and magnesium alkoxides under inert atmospheres. Evidence from analogous scandium complexes suggests using alkylating agents like methyl triflate (MeOTf) to stabilize intermediates . Optimization includes adjusting molar ratios (e.g., 1:1 Mg:Sc), temperature (80–120°C), and solvent systems (e.g., tetrahydrofuran or diglyme). Post-reaction purification via recrystallization or sublimation ensures phase purity.

Q. What analytical techniques are recommended for determining the stoichiometric ratio of magnesium to scandium in this compound?

  • Methodological Answer :

  • Titration : Adapt EDTA-complexometric titration (as used for MgO quantification) . For scandium, employ back-titration with ZnSO₄ after masking Mg²⁺ with triethanolamine.
  • Spectroscopy : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides precise elemental ratios. Calibrate with certified Mg/Sc standards.
  • Thermogravimetric Analysis (TGA) : Monitor mass loss during decomposition to infer stoichiometry.

Q. How should researchers approach crystallographic characterization of this compound given potential phase impurities?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Compare experimental patterns with simulated data from crystallographic databases. Use Rietveld refinement to resolve phase ambiguities.
  • Cross-Validation : Pair XRD with Electron Paramagnetic Resonance (EPR) or X-ray Absorption Spectroscopy (XAS) to confirm oxidation states of Sc and Mg.
  • Sample Preparation : Avoid contamination by using anhydrous solvents and glovebox techniques, as moisture can form oxide/hydroxide byproducts .

Advanced Research Questions

Q. What role does this compound play in catalytic nitrogen activation processes, and how does its performance compare to other rare-earth catalysts?

  • Methodological Answer : The compound’s Sc centers may facilitate N≡N bond cleavage via σ-donation/π-backbonding mechanisms, akin to Sc-based complexes in nitrogen fixation . Benchmark catalytic efficiency (TON/TOF) against lanthanide catalysts (e.g., Ce or La systems) under identical conditions (pressure, temperature). Use isotopic labeling (¹⁵N₂) and gas chromatography to track NH₃/N₂H₄ yields.

Q. How can conflicting reports regarding the thermal decomposition profile of this compound be systematically investigated?

  • Methodological Answer :

  • Controlled TGA/DSC : Perform under varying atmospheres (N₂ vs. O₂) to identify decomposition intermediates (e.g., Sc₂O₃ or MgO phases) .
  • In Situ XRD : Monitor phase transitions during heating to correlate mass loss with structural changes.
  • Kinetic Analysis : Apply Flynn-Wall-Ozawa models to activation energy discrepancies caused by impurities or kinetic barriers.

Q. What methodologies exist for resolving discrepancies in catalytic efficiency data across different experimental setups using this compound?

  • Methodological Answer :

  • Standardized Protocols : Fix variables like catalyst loading (e.g., 5 mol%), solvent (dry THF), and reaction time (24–72 hrs).
  • Error Source Analysis : Quantify trace O₂/H₂O via Karl Fischer titration, as moisture degrades Sc active sites .
  • Reproduibility Checks : Repeat experiments with incremental additions of co-catalysts (e.g., K metal) to enhance yield consistency .

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